molecular formula C14H8Cl3N3 B12122254 1H-1,2,4-Triazole, 3-chloro-1,5-bis(4-chlorophenyl)- CAS No. 1049115-95-8

1H-1,2,4-Triazole, 3-chloro-1,5-bis(4-chlorophenyl)-

Cat. No.: B12122254
CAS No.: 1049115-95-8
M. Wt: 324.6 g/mol
InChI Key: IFPSSSGUPQQYEY-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3-chloro-1,5-bis(4-chlorophenyl)- is a useful research compound. Its molecular formula is C14H8Cl3N3 and its molecular weight is 324.6 g/mol. The purity is usually 95%.
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Biological Activity

1H-1,2,4-Triazole derivatives, including 3-chloro-1,5-bis(4-chlorophenyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C14H10Cl2N4
Molecular Weight: 307.16 g/mol
CAS Number: 33629-76-4

Biological Activities

The biological activities of 1H-1,2,4-triazole derivatives can be categorized into several key areas:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of triazole compounds. For instance, research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities. The compound's effectiveness against various pathogens is attributed to its ability to inhibit ergosterol synthesis in fungal cells, disrupting cell membrane integrity.

Pathogen Activity Reference
Candida albicansAntifungal
Staphylococcus aureusAntibacterial
Escherichia coliAntibacterial

Anticancer Properties

Triazoles have been explored for their potential anticancer effects. Studies show that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cell cycle progression and the induction of oxidative stress.

Case Study:
A study investigated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range.

Cell Line IC50 (µM) Reference
MCF-75.6
A5498.3

Anti-inflammatory Effects

Triazole compounds also demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity is beneficial in treating conditions like arthritis and other inflammatory diseases.

The biological activity of 1H-1,2,4-triazoles can be attributed to several mechanisms:

  • Enzyme Inhibition: Triazoles often act as inhibitors of specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation: Some derivatives can interact with cellular receptors, altering signaling pathways.
  • DNA Interaction: Certain triazoles can intercalate into DNA, disrupting replication and transcription processes.

Synthesis Methods

The synthesis of 3-chloro-1,5-bis(4-chlorophenyl)-triazole typically involves multi-step reactions starting from hydrazine derivatives and various chlorinated aromatic compounds. The following general synthetic pathway is often employed:

  • Formation of Hydrazone: Reaction between hydrazine and an appropriate carbonyl compound.
  • Cyclization: Treatment with chlorinated phenyl compounds under acidic or basic conditions to form the triazole ring.

Properties

CAS No.

1049115-95-8

Molecular Formula

C14H8Cl3N3

Molecular Weight

324.6 g/mol

IUPAC Name

3-chloro-1,5-bis(4-chlorophenyl)-1,2,4-triazole

InChI

InChI=1S/C14H8Cl3N3/c15-10-3-1-9(2-4-10)13-18-14(17)19-20(13)12-7-5-11(16)6-8-12/h1-8H

InChI Key

IFPSSSGUPQQYEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2C3=CC=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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